molecular formula C18H21N3O4 B2422370 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1705351-47-8

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2422370
M. Wt: 343.383
InChI Key: PRNLUHQCDISCOV-UHFFFAOYSA-N
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Description

The compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .


Synthesis Analysis

The synthesis of this compound involves several steps. The reaction mixture was stirred for 2 hours at room temperature. The reaction mixture was then filtered and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Molecular Structure Analysis

The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, in one of the reactions, Bpin {Bis (pinacolato)diboron}–B (dan) {naphthalene-1,8-diamino boronamide}; (0.1 mmol, 1.0 eq.), benzo [ d ] [1,3]dioxol-5-amine (0.2 mmol, 2.0 eq.), TBAI (tetrabutylammonium iodide; 0.01 eq.), NaOAc (0.15 eq.), and BPO (0.01 eq.) were sequentially weighed and added to a screw-capped Schlenk tube containing a magnetic stir bar .


Physical And Chemical Properties Analysis

The compound is a semisolid with a yield of 64%. The IR (KBr) ν max /cm −1: 3434.1, 2892.1, 2775.0, 1250.4. The 1 H NMR (300MHz, CDCl 3, δ, ppm): 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H). The 13 C NMR (100 MHz, CDCl 3, δ, ppm): 171.27, 161.04, 156.00, 147.71, 130.86, 122.42, 120.55, 109.42, 100.93, 29.66 .

Scientific Research Applications

    2-(Benzo[d][1,3]Dioxol-5-yl)Acetic Acid

    This compound is a chemical with the molecular formula C9H8O4 and a molecular weight of 180.15742 . The specific applications and experimental procedures of this compound are not provided in the source.

    (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate

    This compound has a CAS Number of 171489-59-1 and a molecular weight of 425.85 . The specific applications and experimental procedures of this compound are not provided in the source.

    1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6yl)methyl)diselane

    This compound is a colorless crystalline solid with a melting point of 68–70°C . The specific applications and experimental procedures of this compound are not provided in the source.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-18(8-14-1-2-16-17(7-14)25-12-24-16)20-15-9-19-21(11-15)10-13-3-5-23-6-4-13/h1-2,7,9,11,13H,3-6,8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNLUHQCDISCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

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